molecular formula C19H18FN3O3 B12715898 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(1-methylethyl)-1H-1,2,4-triazol-3-yl)- CAS No. 280571-91-7

2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(1-methylethyl)-1H-1,2,4-triazol-3-yl)-

Cat. No.: B12715898
CAS No.: 280571-91-7
M. Wt: 355.4 g/mol
InChI Key: IKQPNUIHZCLAMS-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(1-methylethyl)-1H-1,2,4-triazol-3-yl)- is a complex organic compound that features a combination of aromatic, furan, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(1-methylethyl)-1H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazole intermediates, followed by their coupling with the propenone moiety under controlled conditions. Common reagents used in these reactions include organometallic catalysts, bases, and solvents such as dichloromethane and ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(1-methylethyl)-1H-1,2,4-triazol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The propenone moiety can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(1-methylethyl)-1H-1,2,4-triazol-3-yl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(1-methylethyl)-1H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Dimethylamino)phenyl)propan-1-one
  • Ethanone, 1-(4-methylphenyl)-
  • 1-Propanone, 1-(4-methoxyphenyl)-

Uniqueness

2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(1-methylethyl)-1H-1,2,4-triazol-3-yl)- stands out due to its combination of aromatic, furan, and triazole rings, which confer unique chemical and biological properties

Properties

CAS No.

280571-91-7

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C19H18FN3O3/c1-11(2)18-21-19(23-22-18)16(25)10-15(24)17-8-7-14(26-17)9-12-3-5-13(20)6-4-12/h3-8,10-11,25H,9H2,1-2H3,(H,21,22,23)

InChI Key

IKQPNUIHZCLAMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)C(=CC(=O)C2=CC=C(O2)CC3=CC=C(C=C3)F)O

Origin of Product

United States

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